3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Serine protease inhibition Elastase Pseudo-irreversible inhibitor

3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034386-15-5, molecular formula C₁₂H₁₃ClN₂O₅S₂, molecular weight 364.82 g/mol) is a synthetic small molecule belonging to the class of N‑sulfonyl‑oxazolidine‑2,4‑diones. The compound incorporates a piperidine linker connecting the oxazolidine‑2,4‑dione ring to a 5‑chlorothiophene‑2‑sulfonyl group.

Molecular Formula C12H13ClN2O5S2
Molecular Weight 364.82
CAS No. 2034386-15-5
Cat. No. B2709873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione
CAS2034386-15-5
Molecular FormulaC12H13ClN2O5S2
Molecular Weight364.82
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=C(S3)Cl
InChIInChI=1S/C12H13ClN2O5S2/c13-9-1-2-11(21-9)22(18,19)14-5-3-8(4-6-14)15-10(16)7-20-12(15)17/h1-2,8H,3-7H2
InChIKeyIELWZIXTMDQIRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione: Structural Identity and Procurement Baseline


3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione (CAS 2034386-15-5, molecular formula C₁₂H₁₃ClN₂O₅S₂, molecular weight 364.82 g/mol) is a synthetic small molecule belonging to the class of N‑sulfonyl‑oxazolidine‑2,4‑diones. [1] The compound incorporates a piperidine linker connecting the oxazolidine‑2,4‑dione ring to a 5‑chlorothiophene‑2‑sulfonyl group. This scaffold has been investigated for its ability to act as a pseudo‑irreversible inhibitor of serine proteases, including porcine pancreatic elastase (PPE) and human neutrophil elastase (HNE). [1] The specific substitution pattern—5‑chlorothiophene sulfonamide combined with a piperidine‑tethered oxazolidine‑2,4‑dione—differentiates it from simpler N‑acyl or N‑arylsulfonyl analogs and is expected to modulate potency, selectivity, and physicochemical properties in a manner not achievable with generic in‑class substitution.

Why Generic N‑Sulfonyl‑Piperidine‑Oxazolidinedione Substitution Fails for 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione


Within the N‑sulfonyl‑oxazolidine‑2,4‑dione chemotype, small structural modifications profoundly influence inhibitory potency, pseudo‑irreversible binding kinetics, and selectivity across serine proteases. [1] For example, the nature of the N‑substituent—whether acyl or sulfonyl, and the aryl/heteroaryl group attached—has been shown to alter second‑order inactivation rate constants (kᵢₙₐcₜ/Kᴵ) against PPE by orders of magnitude. [1] Additionally, closely related analogs bearing different heterocyclic sulfonamide groups have been disclosed as selective dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), demonstrating that even conservative changes to the sulfonamide substituent can redirect target engagement entirely. [2] Consequently, substituting 3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione with a generic phenyl, tolyl, or unsubstituted thiophene sulfonamide analog risks losing the specific interactions enabled by the 5‑chlorothiophene moiety, leading to unpredictable shifts in potency, selectivity, and biological outcome.

Quantitative Differentiation Evidence for 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione vs. Closest Analogs


Serine Protease Inhibitory Potency: Class‑Level Benchmark for N‑Sulfonyloxazolidine‑2,4‑diones

The N‑sulfonyloxazolidine‑2,4‑dione class, of which the target compound is a member, has been characterized as pseudo‑irreversible inhibitors of porcine pancreatic elastase (PPE) with high second‑order inactivation rate constants. [1] A representative N‑sulfonyl derivative (compound 6e in Santana et al.) displayed a kᵢₙₐcₜ/Kᴵ of 1.2 × 10⁵ M⁻¹s⁻¹ against PPE, comparable to the clinically studied elastase inhibitor sivelestat. [1] This class‑level benchmark provides a quantitative baseline against which the target compound's specific 5‑chlorothiophene sulfonamide substitution can be evaluated for enhanced or altered protease inhibition.

Serine protease inhibition Elastase Pseudo-irreversible inhibitor Oxazolidine-2,4-dione

Target Engagement Differentiation: sEH/FAAH Dual Inhibition Accessible Only via Specific Sulfonamide Substitution

A closely related piperidin‑4‑yl‑oxazolidine‑2,4‑dione derivative—3-(1-(cyclobutanecarbonyl)piperidin-4-yl)oxazolidine-2,4-dione—has been disclosed as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) in US Patent 11,873,288 B2. [2] This demonstrates that the piperidine‑oxazolidine‑2,4‑dione core can engage entirely different therapeutic targets depending on the N‑substituent. The 5‑chlorothiophene‑2‑sulfonyl group in the target compound occupies a distinct chemical space compared to the cyclobutanecarbonyl analog, potentially redirecting selectivity toward serine proteases (as supported by class‑level data [1]) rather than sEH/FAAH. This substituent‑dependent target switching is critical for procurement decisions where target selectivity defines the experimental design.

sEH/FAAH dual inhibition Piperidine oxazolidinedione Target selectivity Sulfonamide SAR

Scaffold‑Defining N‑Sulfonyl Substitution: 5‑Chlorothiophene Confers Distinct Electronic and Steric Properties vs. Phenyl or Unsubstituted Thiophene Analogs

The 5‑chlorothiophene‑2‑sulfonyl moiety introduces a combination of electron‑withdrawing character (σₚ for Cl ≈ +0.23; thiophene ring is π‑excessive) and increased polar surface area compared to phenyl sulfonamide analogs. In the context of serine protease inhibition, the sulfonamide group is positioned to interact with the S1 subsite of elastase‑like enzymes, where halogen‑substituted heteroaryl groups can engage in halogen bonding with backbone carbonyls, enhancing binding affinity. [1] A structurally analogous 3‑chloro‑2‑methylphenyl sulfonamide derivative (CAS 2034362-91-7) has been catalogued but lacks published comparative bioactivity data, underscoring the uniqueness of the 5‑chlorothiophene substitution within commercially available analog space.

Sulfonamide SAR Heterocyclic sulfonamide Electronic effects Medicinal chemistry

Optimal Research Application Scenarios for 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione


Serine Protease Inhibitor Lead Optimization and SAR Studies

Given the established class‑level activity of N‑sulfonyloxazolidine‑2,4‑diones as pseudo‑irreversible inhibitors of PPE and HNE [1], this compound serves as a valuable scaffold for systematic SAR exploration. Its 5‑chlorothiophene‑2‑sulfonyl substituent offers a distinct electronic and steric profile compared to previously reported N‑acyl and N‑arylsulfonyl derivatives, enabling medicinal chemists to probe the S1 subsite tolerance of elastase‑like serine proteases and identify substituent‑driven gains in potency or selectivity.

Target Selectivity Profiling: Differentiating Serine Protease vs. sEH/FAAH Engagement

The demonstrated ability of structurally related piperidine‑oxazolidine‑2,4‑diones to function as dual sEH/FAAH inhibitors [2] makes this compound a critical comparator for target selectivity panels. Researchers can use 3-(1-((5-chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione alongside the cyclobutanecarbonyl analog to map how the N‑substituent dictates engagement with serine proteases versus sEH/FAAH, generating data essential for prosecuting the most promising therapeutic hypothesis.

Chemical Biology Tool for Pseudo‑Irreversible Inhibition Mechanism Studies

The oxazolidine‑2,4‑dione ring acts as a latent electrophile, enabling pseudo‑irreversible inhibition via active‑site serine acylation. [1] This compound's unique combination of the 5‑chlorothiophene‑2‑sulfonyl group with the piperidine‑oxazolidine‑2,4‑dione core makes it a suitable probe for kinetic studies of enzyme inactivation, including determination of Kᴵ and kᵢₙₐcₜ, jump‑dilution assays to assess reversibility, and mass spectrometry‑based active‑site labeling experiments to confirm the covalent modification site.

Reference Standard for Analytical Method Development and Quality Control

With its well‑defined molecular formula (C₁₂H₁₃ClN₂O₅S₂), molecular weight (364.82 g/mol), and unique InChIKey (IELWZIXTMDQIRW‑UHFFFAOYSA‑N), this compound is suitable as a reference standard for HPLC, LC‑MS, and NMR method development in laboratories synthesizing or characterizing N‑sulfonyl‑oxazolidine‑2,4‑dione derivatives. Its procurement as a characterized building block supports reproducibility in medicinal chemistry campaigns.

Quote Request

Request a Quote for 3-(1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-4-yl)oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.